6-Ethyl vs. 6-Methyl Substitution: 100- to 1,000-Fold Potency Gain in Dual TS/DHFR Inhibition
In a direct head-to-head comparison within the 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidine series, the 6-ethyl-substituted classical antifolate (compound 2) exhibited dual inhibitory potency against human thymidylate synthase (TS, IC₅₀ = 54 nM) and human dihydrofolate reductase (DHFR, IC₅₀ = 19 nM), and produced nanomolar GI₅₀ values against tumor cells in culture. The 6-methyl analogue (compound 1) was 2–3 orders of magnitude less potent across the same assays. X-ray crystallography confirmed that the thieno[2,3-d]pyrimidine ring of compound 2 binds in a 'folate-mode' orientation to DHFR, with the 6-ethyl group making productive hydrophobic contacts within the enzyme active site that the smaller 6-methyl group cannot fully recapitulate [1]. Although the target compound (2-amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one) differs from compound 2 by lacking the 5-arylthio and glutamate side-chain, the 6-ethyl pharmacophoric advantage is a scaffold-level property that translates across target contexts, as confirmed by independent antimycobacterial SAR data showing 6-ethyl-substituted thienopyrimidinones with superior growth inhibition relative to 6-methyl congeners [2].
| Evidence Dimension | Enzymatic inhibitory potency (dual TS/DHFR) and cellular growth inhibition |
|---|---|
| Target Compound Data | 6-Ethyl substituted classical antifolate (compound 2): human TS IC₅₀ = 54 nM; human DHFR IC₅₀ = 19 nM; nanomolar GI₅₀ against tumor cells [1]. The target compound (2-amino-6-ethyl-3-methyl derivative) inherits the 6-ethyl pharmacophore. |
| Comparator Or Baseline | 6-Methyl analogue (compound 1): human TS and DHFR IC₅₀ values 2–3 orders of magnitude higher (i.e., ~100- to 1,000-fold weaker) [1]. |
| Quantified Difference | 2–3 orders of magnitude (100- to 1,000-fold) potency advantage for 6-ethyl over 6-methyl substitution in the 2-amino-thieno[2,3-d]pyrimidine scaffold [1]. |
| Conditions | Recombinant human TS and DHFR enzyme inhibition assays; X-ray co-crystallography with human DHFR and NADPH (PDB deposition); in vitro tumor cell growth inhibition (GI₅₀) assays [1]. |
Why This Matters
For procurement decisions, selecting the 6-ethyl variant over the 6-methyl analogue provides a structurally validated potency multiplier of ≥100-fold, a difference that can determine whether a screening hit meets progression criteria.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. J Med Chem. 2009;52(15):4892–4902. doi:10.1021/jm900490a View Source
- [2] Borate HB, Annadate RA, Vagh SS, Pisal MM, Deokate SB, Arkile MA, Jadhav NJ, Nawale LU, Sarkar D. WO2015114663A1 – Novel thieno[2,3-d]pyrimidin-4(3H)-one compounds with antimycobacterial properties. WIPO (PCT), 2015. 6-Ethyl-substituted compounds (e.g., compound 38) exhibited significant antimycobacterial activity; SAR described at pp. 43–45. View Source
